molecular formula C12H24O12Pd3 B032239 Palladium(2+);hexaacetate CAS No. 53189-26-7

Palladium(2+);hexaacetate

Cat. No. B032239
CAS RN: 53189-26-7
M. Wt: 673.5 g/mol
InChI Key: FUKTVTHLBVPABW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of palladium complexes often involves intricate reactions, such as thermal condensation or interactions with specific ligands. For example, formally hexavalent palladium complexes have been synthesized through thermal condensation, highlighting the versatility and reactivity of palladium in forming complex structures (Chen et al., 2002). Additionally, the preparation of orthometalated tetranuclear complexes of palladium(II) demonstrates the ability to create intricate molecular architectures (Kawamoto et al., 1996).

Molecular Structure Analysis

The molecular structure of palladium complexes can be quite complex, with hexavalent palladium being coordinated by six silicon atoms in some cases, showcasing a hexavalent state that was structurally characterized for the first time (Chen et al., 2002). The structural details offer insights into the coordination environment and stability of these complexes.

Chemical Reactions and Properties

Palladium complexes are known for their catalytic activities, participating in various chemical reactions. For instance, palladium-catalyzed reactions, such as the one-pot, three-component synthesis of homoallylic amines, showcase the utility of palladium complexes in organic synthesis (Grote & Jarvo, 2009). Such reactions highlight the chemical properties and reactivity of palladium complexes under different conditions.

Physical Properties Analysis

Palladium complexes exhibit a range of physical properties, including thermal stability and solubility, which can be influenced by their molecular structure. The thermal properties of palladium(II) acetonates have been studied to understand their stability and behavior under various temperatures (Poston & Reisman, 1989).

Chemical Properties Analysis

The chemical properties of palladium complexes, such as their reactivity and catalytic activity, are pivotal. The catalytic activities of palladium supported on carbon-based materials for the reduction of hexavalent chromium highlight the application of palladium complexes in environmental remediation and their versatile chemical properties (Veerakumar & Lin, 2020).

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Palladium(2+) compounds, including hexaacetate, are pivotal in catalyzing various organic reactions, notably Suzuki coupling reactions, which form carbon-carbon bonds essential in the synthesis of fine chemicals. These reactions are facilitated by palladium's ability to undergo oxidative addition and reductive elimination, demonstrating high activity and selectivity. Unsymmetrical palladium(II) N,N,O,O-Schiff base complexes have been identified as efficient catalysts, achieving over 90% conversion in Suzuki coupling reactions under optimized conditions (Sedighipoor et al., 2018). Furthermore, palladium complexes with N-Heterocyclic Carbene Ligands have shown effectiveness in the alkoxycarbonylation of olefins, a reaction crucial for producing esters from alkenes with high yields (Roberts et al., 2013).

Environmental Remediation

Palladium(2+) compounds are also used in environmental applications, such as the reduction of hexavalent chromium (Cr(VI)), a known carcinogen, to the less harmful Cr(III) state. Palladium nanoparticles supported on various materials have demonstrated significant catalytic activity in this process, offering a sustainable approach to mitigating water pollution (Celebi et al., 2016).

Sensor Development for Palladium Ion Detection

The extensive use of palladium in industries has necessitated the development of sensitive and selective sensors for palladium ions, due to their potential environmental and health hazards. Research has led to the creation of fluorescent and chemiluminescent probes that can selectively detect palladium ions in various media, aiding in the assessment of pollution and ensuring safer environments (Balamurugan et al., 2018), (Gao et al., 2019).

Advanced Material Fabrication

Palladium(2+) compounds have been utilized in the fabrication of conductive materials, such as conductive cotton, through processes like electroless plating. This innovative approach allows for the integration of metallic properties into textiles, opening new avenues for smart textiles and wearable electronics (Iwai et al., 2015).

Safety And Hazards

Palladium(2+);hexaacetate may cause an allergic skin reaction and serious eye damage . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

Recent advances in palladium-catalyzed C(sp3)/C(sp2)–H bond functionalizations have opened up new possibilities for the synthesis of C-branched glycosides . The development of novel ligands to promote and control otherwise recalcitrant C–H functionalization reactions is now at the forefront of organic and organometallic chemistry .

properties

IUPAC Name

palladium(2+);hexaacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6C2H4O2.3Pd/c6*1-2(3)4;;;/h6*1H3,(H,3,4);;;/q;;;;;;3*+2/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXXDLSJPITVGX-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pd+2].[Pd+2].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O12Pd3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palladium(2+);hexaacetate

CAS RN

53189-26-7
Record name Palladium, hexakis[μ-(acetato-κO:κO′)]tri-, cyclo
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53189-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexakis[μ-(acetato-O:O')]tripalladium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.096
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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